molecular formula C19H32N6O2 B3010987 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 329702-29-6

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B3010987
CAS No.: 329702-29-6
M. Wt: 376.505
InChI Key: VAGSDQHFFJKJDA-UHFFFAOYSA-N
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Description

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione is a purine-2,6-dione derivative characterized by a methyl group at the 3-position, a nonyl chain at the 7-position, and a piperazine moiety at the 8-position. Its molecular formula is C₁₉H₃₂N₆O₂ (based on structural analogs in –7), with a molar mass of approximately 376.5 g/mol.

Properties

IUPAC Name

3-methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O2/c1-3-4-5-6-7-8-9-12-25-15-16(23(2)19(27)22-17(15)26)21-18(25)24-13-10-20-11-14-24/h20H,3-14H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGSDQHFFJKJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU can lead to the formation of piperazine derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, purine derivatives like 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione are explored for their potential as therapeutic agents due to their ability to interact with various biological targets . Additionally, this compound may be used in the development of new drugs and in the study of biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione
  • Structure: Differs only in the alkyl chain length at the 7-position (pentyl vs. nonyl).
  • Molecular Formula : C₁₅H₂₄N₆O₂; Molar Mass : 320.39 g/mol .
  • Key Difference: Shorter alkyl chain reduces lipophilicity (logP ~2.1 vs.
3-Methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-purine-2,6-dione
  • Structure : Features a 4-nitrobenzyl group at the 7-position and a 4-methylpiperazine at the 8-position.
  • Molecular Formula : C₁₈H₂₁N₇O₄; Molar Mass : 399.4 g/mol .
  • Key Difference : The nitrobenzyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding specificity to certain receptors but reduce solubility.
Istradefylline
  • Structure : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione.
  • Therapeutic Use: FDA-approved adenosine A₂A receptor antagonist for Parkinson’s disease .
  • Key Difference: Styryl and ethyl substituents confer selectivity for adenosine receptors, unlike the piperazine-alkyl motif in the target compound, which may target serotonin or other GPCRs .

Functional Comparison

Binding Affinity and Selectivity
  • Piperazine-containing analogs: Piperazine substituents (as in the target compound) are associated with 5-HT₁A receptor interactions.
  • EC₅₀ Data: While direct data for the nonyl analog is unavailable, structurally related dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., compound 46 in ) show potent activity (EC₅₀ = 6 nM) in unspecified assays, highlighting the importance of substitution patterns .
Pharmacokinetic (PK) Profiles
  • Alkyl Chain Impact: Longer alkyl chains (e.g., nonyl) enhance lipophilicity, prolonging half-life but risking hepatotoxicity. A pentyl analog () may exhibit faster clearance due to reduced tissue accumulation.
  • Piperazine Modifications : N-methylation (as in ’s 4-methylpiperazine) improves metabolic stability by reducing oxidative deamination, a common degradation pathway for piperazine derivatives .

Data Table: Key Parameters of Analogous Compounds

Compound Name 7-Position Substituent 8-Position Substituent Molecular Formula Molar Mass (g/mol) Notable Activity/Property
3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione Nonyl Piperazin-1-yl C₁₉H₃₂N₆O₂ 376.5 Hypothesized 5-HT₁A antagonism
3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione Pentyl Piperazin-1-yl C₁₅H₂₄N₆O₂ 320.4 Higher solubility vs. nonyl analog
3-Methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-purine-2,6-dione 4-Nitrobenzyl 4-Methylpiperazin-1-yl C₁₈H₂₁N₇O₄ 399.4 Enhanced receptor specificity
Istradefylline (E)-Styryl group 1,3-Diethyl, 7-methyl C₁₆H₁₈N₄O₄ 322.3 A₂A receptor antagonist (EC₅₀ = 12 nM)

Research Implications and Gaps

  • Synthetic Flexibility : demonstrates that alkyl/aryl groups at the 7- and 8-positions can be systematically varied via nucleophilic substitution reactions, enabling structure-activity relationship (SAR) studies .
  • Unresolved Questions: No direct bioactivity data exists for the nonyl analog. Future studies should evaluate its binding affinity to 5-HT₁A, adenosine, or other receptors and compare PK parameters with shorter-chain analogs.

Biological Activity

3-Methyl-7-nonyl-8-piperazin-1-ylpurine-2,6-dione (CAS No. 329702-29-6) is a synthetic compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

  • Molecular Formula : C19H32N6O2
  • Molecular Weight : 376.4964 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCCCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been observed to exhibit:

  • Antimicrobial Activity : The compound may inhibit bacterial growth through mechanisms similar to those of known antibiotics such as quinolones. It likely disrupts DNA replication by inhibiting DNA gyrase, an essential enzyme in bacterial cells.
  • Anticancer Properties : Preliminary studies suggest that this compound might induce apoptosis in cancer cells by affecting pathways related to cell proliferation and survival.

Antimicrobial Efficacy

In a comparative analysis with similar compounds, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundBacterial StrainMIC (μg/mL)MBC (μg/mL)
PNTStaphylococcus aureus2.55.0
PNTMethicillin-resistant S. aureus6.710

These results indicate that the compound exhibits both bacteriostatic and bactericidal effects, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In terms of anticancer activity, studies have shown that derivatives of purine compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. While specific data on this compound is limited, its structural similarity to other active purine derivatives suggests potential efficacy against cancer cells.

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of piperazine derivatives highlighted that compounds similar to this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized fluorescence microscopy to observe cellular uptake and transmission electron microscopy (TEM) to analyze structural changes in treated bacteria. Results indicated significant cytoplasmic disruption without compromising the bacterial membrane integrity .

Study on Anticancer Mechanisms

Research into related piperazine compounds has demonstrated their ability to trigger apoptotic pathways in cancer cells. These studies often involve assessing changes in gene expression related to apoptosis and cell cycle regulation, suggesting that similar mechanisms may be at play for this compound .

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